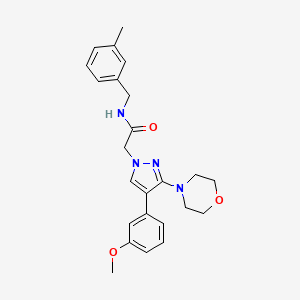

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholino group, and a pyrazolyl group, all connected to an acetamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the morpholino group and the methoxyphenyl group. The final step involves the acylation of the intermediate compound to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

化学反应分析

Types of Reactions

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

科学研究应用

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

作用机制

The mechanism of action of 2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

相似化合物的比较

Similar Compounds

1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group but differs in its overall structure and properties.

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: While structurally different, this compound also exhibits unique chemical properties and biological activities.

Uniqueness

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide stands out due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

生物活性

2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(3-methylbenzyl)acetamide is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrazole ring

- A morpholine substituent

- Aromatic groups including a methoxyphenyl and a methylbenzyl group

This unique arrangement contributes to its biological properties.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Antiproliferative Activity

The compound has shown significant antiproliferative effects against various cancer cell lines. Research indicates that it can inhibit cell growth by targeting specific kinases involved in cell proliferation and survival pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Inhibition of EGFR signaling |

| MCF-7 | 15.0 | Induction of apoptosis via mitochondrial pathway |

| A549 | 10.0 | Inhibition of Aurora-A kinase |

The mechanism by which this compound exerts its biological effects involves:

- Kinase Inhibition : The compound interacts with various kinases, disrupting their activity and leading to reduced cell proliferation.

- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways, which is crucial for cancer therapy.

- Anti-inflammatory Effects : Preliminary studies suggest that it may also exhibit anti-inflammatory properties, although further research is needed to confirm this aspect.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Study on HeLa Cells :

- Objective: To assess the antiproliferative effects on cervical cancer cells.

- Findings: The compound reduced cell viability significantly at concentrations above 10 µM, with an IC50 value of 12.5 µM.

-

Study on MCF-7 Cells :

- Objective: To investigate the induction of apoptosis.

- Findings: Flow cytometry analysis revealed increased apoptotic cells when treated with the compound, indicating its potential as an anticancer agent.

-

Study on A549 Cells :

- Objective: To evaluate the inhibition of Aurora-A kinase.

- Findings: The compound demonstrated effective inhibition of Aurora-A kinase activity, correlating with decreased cell proliferation.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize this compound and its structural analogs?

The synthesis of acetamide derivatives often leverages click chemistry (CuAAC: copper-catalyzed azide-alkyne cycloaddition), as demonstrated in the preparation of triazole-containing analogs . Key steps include:

- Alkyne-azide coupling : Reacting 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one with 2-azido-N-phenylacetamide in the presence of CuSO₄·5H₂O and sodium ascorbate.

- Characterization : Structural validation via FT-IR, ¹H/¹³C NMR, and mass spectrometry .

- Purity checks : Thin-layer chromatography (TLC) and elemental analysis .

Q. How is NMR spectroscopy applied to confirm the structural integrity of this compound?

- ¹H NMR : Peaks for morpholino protons (δ ~3.6–3.8 ppm, multiplet), methoxyphenyl (δ ~3.8 ppm, singlet), and pyrazole protons (δ ~6.5–8.0 ppm) are critical .

- ¹³C NMR : Carbonyl signals (δ ~165–170 ppm) and aromatic carbons (δ ~110–150 ppm) confirm acetamide and aryl groups .

- 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in complex spectra by correlating proton and carbon shifts .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during triazole ring formation in related compounds?

- Catalyst optimization : Cu(I) catalysts favor 1,4-regioselectivity in triazole formation, but competing pathways (1,5-substitution) may arise .

- Temperature control : Lower temperatures (~25°C) reduce side reactions, while microwave-assisted synthesis enhances yield .

- Computational modeling : DFT studies predict regiochemical outcomes by analyzing transition-state energies of alkyne-azide interactions .

Q. How can discrepancies between TLC and NMR purity analyses be resolved?

- Multi-method validation : Combine TLC (Rf values) with quantitative NMR (qNMR) to assess purity. For example, residual solvents in TLC may skew results, while qNMR integrates proton signals for precise quantification .

- HPLC-MS : Resolves co-eluting impurities undetected by TLC .

Q. What is the mechanistic role of the morpholino and methoxyphenyl substituents in modulating reactivity?

- Morpholino group : Enhances solubility via its polar oxygen atom and stabilizes intermediates through hydrogen bonding (e.g., N–H⋯O interactions) .

- Methoxyphenyl group : Electron-donating methoxy substituents activate the aryl ring for electrophilic substitution, influencing coupling efficiency .

- Steric effects : Bulky substituents at the pyrazole 3-position may hinder reaction rates, requiring optimized stoichiometry .

Q. Data Analysis and Experimental Design

Q. How can researchers optimize reaction conditions for high-yield synthesis?

- Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent polarity, temperature) systematically. For example, acetonitrile improves CuAAC yield compared to DMF .

- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

属性

IUPAC Name |

2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-[(3-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-18-5-3-6-19(13-18)15-25-23(29)17-28-16-22(20-7-4-8-21(14-20)30-2)24(26-28)27-9-11-31-12-10-27/h3-8,13-14,16H,9-12,15,17H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPWHQIWIBFEDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。